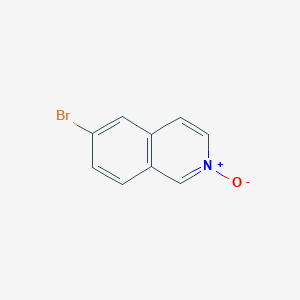

6-溴异喹啉-2-氧化物

描述

6-Bromoisoquinoline 2-oxide is a chemical compound that is part of the quinoline family, a class of heterocyclic aromatic organic compounds. It is characterized by the presence of a bromine atom and an oxide group attached to the isoquinoline scaffold. This compound serves as an important intermediate in the synthesis of various biologically active molecules and ligands that can bind to protein domains such as the Src homology 3 (SH3) domain .

Synthesis Analysis

The synthesis of derivatives of 6-bromoisoquinoline 2-oxide can be achieved through various methods. One approach involves the use of Brønsted acidic ionic liquid-promoted amidation of quinoline N-oxides with nitriles, which is an economic and eco-friendly method that provides excellent functional group tolerance and 100% atom economy . Another method utilizes Buchwald-Hartwig chemistry for the controlled functionalization of 6-bromo-2-chloroquinoline, leading to ligands with increased binding affinity for the SH3 domain . Additionally, a copper-catalyzed aerobic cyclization protocol has been developed for the synthesis of related compounds, featuring eco-friendly conditions and a broad substrate scope . The Knorr synthesis is another route that involves the condensation of β-keto esters with 4-bromoaniline and subsequent cyclization to yield 6-bromoquinolin-2(1H)-one .

Molecular Structure Analysis

The molecular structure of 6-bromoisoquinoline 2-oxide derivatives can be complex, with various substituents influencing the overall shape and reactivity of the molecule. For instance, the synthesis of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes involves the formation of structures with N-heterocyclic carbenes (NHCs) and triphenylphosphine, which have been characterized by single-crystal X-ray diffraction .

Chemical Reactions Analysis

6-Bromoisoquinoline 2-oxide and its derivatives participate in a variety of chemical reactions. A metal-free tandem dehydrogenative α-arylation reaction of propargylic alcohols with 2-alkynylbenzaldoximes has been developed to synthesize α-(4-bromo-isoquinolin-1-yl)-propenone skeletons . Furthermore, TBAB-mediated radical 6-endo-trig ortho-cyclization has been used for the synthesis of 3-bromo-1,2-dihydroquinoline derivatives . Rhodium-catalyzed synthesis provides access to 4-bromo-1,2-dihydroisoquinolines, involving the formation of bromonium ylides as key intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoisoquinoline 2-oxide derivatives are influenced by the presence of the bromine atom and other substituents. These properties are crucial for the compound's reactivity and its potential applications in medicinal chemistry and material science. The synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones and related compounds illustrates the diverse reactivity of these molecules, which can be tailored through various synthetic strategies . The reductive amination of Schiff's bases is another method that has been used to synthesize related compounds, demonstrating the versatility of these molecules10.

科学研究应用

1. 合成功能化的异喹啉N-氧化物

6-溴异喹啉-2-氧化物已被用于合成功能化的异喹啉N-氧化物。2-炔基苯甲醛肟与亲电试剂的亲电环化反应导致4-碘异喹啉N-氧化物或4-溴异喹啉N-氧化物的形成。这些化合物可以通过钯催化的交叉偶联反应进一步功能化(Ding & Wu, 2008)。

2. 应用于分子水氧化催化剂

含有6-溴异喹啉作为轴向配体的钌配合物的研究显示它们作为分子水氧化催化剂的潜力。当这些配合物在酸性介质中与CeIV一起作为化学氧化剂时,催化水的氧化。这表明它们在催化和环境应用中的潜在用途(Scherrer et al., 2016)。

3. 合成吲哚喹啉胺

6-溴异喹啉衍生物已被用于合成荧光吲哚喹啉胺。该过程涉及铃木偶联和卡多根环化,突出了该化合物在合成新型荧光材料中的作用(Balog, Riedl & Hajos, 2013)。

4. 环钯化合物的形成

使用6-溴异喹啉合成了含有N-杂环卡宾和三苯基膦的6-溴-2-二茂铁喹啉配合物。这些配合物在铃木偶联和氧化反应中表现出显著潜力,暗示它们在有机合成和材料科学中的应用(Xu et al., 2014)。

5. 新型螯合配体的引入

包括从6-溴异喹啉衍生的6-溴喹啉衍生物已被用于创建双齿和三齿配体。这些衍生物显示出异常高的发射量子产率,表明它们在光学材料和化学传感中的潜在用途(Hu, Zhang & Thummel, 2003)。

6. 体外细胞毒性评估

与海洋异喹啉醌结构相关的化合物,包括7-氨基-6-溴异喹啉-5,8-醌,已被合成并评估其对各种人类肿瘤细胞系的细胞毒活性。这突显了6-溴异喹啉衍生物在癌症研究和药物开发中的潜在应用(Delgado et al., 2012)。

属性

IUPAC Name |

6-bromo-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNTUJSIGVWFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C[N+](=C2)[O-])C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoisoquinoline 2-oxide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)